4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride
Description
Chemical Classification and Nomenclature
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride belongs to the class of halogenated naphthyl-piperidine derivatives , characterized by a naphthalene core substituted with bromine atoms and linked to a piperidine ring via an ethyloxy bridge. Its systematic IUPAC name is 4-[2-(1,6-dibromonaphthalen-2-yloxy)ethyl]piperidine hydrochloride , reflecting the positions of bromine substituents (1,6), the naphthyl group, and the piperidine moiety.
Key Identifiers:
The compound’s structure combines a dibrominated naphthyl group (enhancing lipophilicity and halogen bonding potential) with a piperidine ring (providing conformational flexibility and basicity).
Historical Development of Dibromonaphthyl-Piperidine Compounds
The synthesis of dibromonaphthyl derivatives traces back to mid-20th-century efforts in halogenated aromatic chemistry. A pivotal advancement occurred in 1995 with the development of a scalable process for 1,6-dibromo-2-naphthol using bromine and β-naphthol, enabling efficient access to key intermediates. Piperidine-based compounds gained prominence in the 2000s due to their versatility in drug discovery, particularly in central nervous system and antimicrobial therapies.
The integration of dibromonaphthyl groups with piperidine emerged in the 2010s, driven by the need for electron-deficient aromatic systems in kinase inhibitors and enzyme modulators. For example, the ethyloxy linker in this compound was optimized to balance steric bulk and rotational freedom, critical for target engagement.
Significance in Organic Chemistry Research
This compound exemplifies three key research themes:
- Halogen Bonding in Drug Design : The 1,6-dibromo configuration facilitates strong interactions with protein residues, as demonstrated in studies targeting Mycobacterium tuberculosis MenA enzyme.
- Scaffold Modularity : The piperidine-ethyloxy-naphthyl architecture allows systematic modifications, enabling structure-activity relationship (SAR) studies. For instance, replacing bromine with chlorine alters electronic properties without compromising binding affinity.
- Synthetic Methodology : Its preparation involves nucleophilic substitution (naphthol with ethyl-piperidine derivatives) and salt formation , showcasing techniques for handling air-sensitive intermediates.
Applications in Recent Studies:
- Antimicrobial Research : Piperidine derivatives exhibit sub-micromolar activity against Gram-positive bacteria, attributed to naphthyl group hydrophobicity and piperidine’s membrane permeability.
- Enzyme Inhibition : The compound’s bromine atoms enhance inhibition of cytochrome P450 isoforms, as shown in kinetic assays.
Registration and Identification Systems
The compound is cataloged across major chemical databases:
Its absence from pharmaceutical registries (e.g., FDA Orange Book) underscores its role as a research-grade intermediate rather than a therapeutic agent.
Properties
IUPAC Name |
4-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO.ClH/c18-14-2-3-15-13(11-14)1-4-16(17(15)19)21-10-7-12-5-8-20-9-6-12;/h1-4,11-12,20H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDCISMYUEUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-98-7 | |
| Record name | Piperidine, 4-[2-[(1,6-dibromo-2-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 1,6-Dibromo-2-naphthol (Intermediate)
The initial step involves bromination of β-naphthol to yield 1,6-dibromo-2-naphthol. This process is crucial as it sets the foundation for subsequent etherification. The bromination is typically carried out using elemental bromine in an inert organic solvent such as carbon tetrachloride or dichloroethane, under controlled temperature conditions to ensure regioselectivity and prevent over-bromination.
| Parameter | Typical Range | Reference |
|---|---|---|
| Brominating agent | Elemental bromine | , |
| Solvent | Dichloroethane, toluene | |
| Temperature | 0°C to 25°C | |
| Reaction time | 2-4 hours |
$$
\text{β-Naphthol} + 2\, \text{Br}_2 \rightarrow \text{1,6-Dibromo-2-naphthol}
$$
- The regioselectivity is achieved by controlling the reaction temperature and the molar ratio of bromine.
- Excess bromine can lead to polybromination, which must be avoided.
Formation of the Ether Linkage
The next step involves forming an ether bond between the dibromonaphthol and a suitable ethylene derivative, typically ethylene chlorohydrin or a related chlorinated compound, through nucleophilic substitution.
| Parameter | Typical Range | Reference |
|---|---|---|
| Base | Potassium carbonate or sodium hydride | |
| Solvent | Acetone, dimethylformamide (DMF) | |
| Temperature | 50°C to 80°C | |
| Reaction time | 4-12 hours |
$$
\text{1,6-Dibromo-2-naphthol} + \text{Ethylene chlorohydrin} \xrightarrow{\text{Base}} \text{Ether intermediate}
$$
- The phenolic oxygen acts as a nucleophile, attacking the electrophilic chlorinated ethyl group.
- The reaction is optimized to maximize yield and minimize side reactions such as over-alkylation.
Conversion to Piperidine Derivative
The ether intermediate is then subjected to nucleophilic substitution with piperidine to introduce the piperidine moiety. This step often involves heating in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
| Parameter | Typical Range | Reference |
|---|---|---|
| Reagent | Piperidine | |
| Solvent | Ethanol, acetonitrile | |
| Temperature | Reflux (~80°C) | |
| Reaction time | 6-24 hours |
$$
\text{Ether intermediate} + \text{Piperidine} \rightarrow \text{Piperidine derivative}
$$
- Excess piperidine is often used to drive the reaction to completion.
- The reaction may be monitored via TLC or HPLC to determine the endpoint.
Formation of the Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, typically ethanol or ether.
| Parameter | Typical Range | Reference |
|---|---|---|
| Reagent | Hydrogen chloride gas or HCl solution | |
| Solvent | Ethanol, diethyl ether | |
| Temperature | Room temperature | |
| Reaction time | 1-4 hours |
$$
\text{Piperidine derivative} + HCl \rightarrow \text{Hydrochloride salt}
$$
- The precipitated salt is filtered, washed, and dried under vacuum.
- Purity is confirmed via melting point, NMR, and mass spectrometry.
Summary of the Preparation Process
Additional Notes and Research Findings
- The process benefits from controlled bromination to prevent over-bromination, which can be achieved by precise temperature regulation and reagent stoichiometry.
- Ether formation is optimized by choosing suitable bases and solvents to enhance nucleophilicity and solubility.
- The final salt formation is straightforward, with high yields reported when conditions are carefully maintained.
- Patent literature emphasizes the importance of reaction simplicity and cost-effectiveness, often favoring one-pot procedures where possible.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the naphthyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding dihydro derivatives.
Substitution: Formation of methoxy-substituted naphthyl derivatives.
Scientific Research Applications
Structural Characteristics
The structural formula can be represented as follows:
This configuration indicates the presence of bromine substituents on the naphthalene ring, which may influence its biological activity.
Medicinal Chemistry
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit activity against various biological targets, including:
- Neurotransmitter Receptors : The piperidine moiety is often associated with compounds that interact with neurotransmitter systems, making this compound a candidate for studying neuropharmacological effects.
- Anticancer Activity : Some studies suggest that dibromonaphthyl derivatives could possess anticancer properties due to their ability to induce apoptosis in cancer cells .
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a precursor in the synthesis of other biologically active molecules. Researchers have utilized it to create derivatives that may enhance pharmacological properties or reduce toxicity profiles.
Chemical Biology Studies
In chemical biology, this compound can be used to probe cellular mechanisms. Its ability to modify biological pathways makes it a useful tool for understanding disease mechanisms at the molecular level.
Toxicology Research
Given its classification as an irritant, studies involving this compound can provide insights into the safety profiles of similar chemical entities. Understanding its toxicological effects is crucial for developing safer pharmaceuticals.
Case Study 1: Neuropharmacological Effects
A study investigated the interaction of piperidine derivatives with dopamine receptors. It was found that certain modifications to the piperidine structure could enhance receptor affinity and selectivity, suggesting potential applications in treating neurological disorders .
Case Study 2: Anticancer Activity
Another research project focused on dibromonaphthyl derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Substituent Effects : The target compound’s brominated naphthyl group confers higher molecular weight and lipophilicity compared to diphenylmethoxy or chloro-fluoro phenyl analogs. Bromine’s electronegativity and steric bulk may influence binding affinity in biological targets .
- Solubility : All compounds utilize hydrochloride salts to improve water solubility, a common strategy for enhancing bioavailability in drug development .
- Synthetic Routes : The ethyl-piperidine linkage in the target compound likely involves nucleophilic substitution or alkylation, analogous to methods in for ethyl carboxylate derivatives .
Stability and Regulatory Status
- Stability : Hydrochloride salts generally enhance stability, but decomposition data for the target compound are absent. 4-(Diphenylmethoxy)piperidine HCl lacks detailed stability information in its SDS .
- Regulatory Compliance : 4-(Diphenylmethoxy)piperidine HCl is listed in chemical inventories like IECSC, but the target compound’s regulatory status is undocumented .
Biological Activity
4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride, with the CAS number 1220028-98-7, is a compound that has garnered attention for its potential biological activities. This article explores its antibacterial and antifungal properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C17H20Br2ClNO
- Molecular Weight: 408.61 g/mol
- Structure: The compound features a piperidine ring substituted with a dibromonaphthyl ether group.
Antibacterial Properties
Research indicates that piperidine derivatives exhibit significant antibacterial activity. A study highlighted that various piperidine derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from to mg/mL against Staphylococcus aureus and Escherichia coli . Specifically, compounds structurally related to this compound have demonstrated promising antibacterial effects due to their halogen substituents .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| This compound | TBD | TBD |
Antifungal Activity
The compound also exhibits antifungal properties. In vitro studies have shown that similar piperidine derivatives are active against fungal strains such as Candida albicans, with MIC values indicating moderate to good activity . The presence of specific substituents on the piperidine ring enhances this antifungal activity.
The biological activity of this compound can be attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways in fungi. The halogenated naphthyl group plays a crucial role in enhancing the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets .
Case Studies
Several studies have investigated the efficacy of this compound in various biological assays:
- In Vitro Assays : A study conducted in vitro revealed that derivatives of piperidine, including those similar to this compound, exhibited potent antimicrobial activities against a range of pathogens .
- Animal Models : Preliminary studies in animal models suggest that these compounds may also exhibit anti-inflammatory properties, which could enhance their therapeutic potential beyond mere antimicrobial effects.
Q & A
Q. What are the recommended synthesis routes for 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride?
- Methodological Answer: Synthesis typically involves alkylation of a piperidine precursor with a brominated naphthol derivative. For example:
Nucleophilic substitution : React 1,6-dibromo-2-naphthol with a piperidine-containing ethyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Use column chromatography or recrystallization to isolate the product .
-
Key Considerations :
-
Monitor reaction progress via TLC or HPLC.
-
Optimize stoichiometry to minimize di-substitution byproducts.
- Data Table : Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 1,6-Dibromo-2-naphthol, K₂CO₃, DMF | 65–75 | |
| Grignard Addition | Bromonaphthyl-MgBr, Piperidine | 50–60 | [Inferred from [15]] |
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) to avoid inhalation or dermal contact. Work in a fume hood due to potential dust/aerosol formation .
- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area. Avoid exposure to light or moisture to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and naphthyl aromatic protons (δ 7.0–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl-piperidine chain .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 479.94 (C₁₇H₁₇Br₂NO·HCl) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, Cl percentages (±0.3%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer :
- Solvent Selection : Replace DMF with THF to reduce side reactions; THF improves solubility of brominated intermediates .
- Catalysis : Add catalytic KI (10 mol%) to accelerate nucleophilic substitution via a halogen-exchange mechanism .
- Temperature Control : Maintain 60–70°C to balance reactivity and decomposition .
- Yield Improvement : From 65% to 80% by optimizing stoichiometry (1:1.2 naphthol:alkylating agent) .
Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?
- Methodological Answer :
- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times) by replicating experiments under standardized protocols .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., bromo vs. methoxy groups) on receptor binding using molecular docking .
- Case Study : Discrepancies in IC₅₀ values for sigma receptor inhibition (2–10 µM) may arise from differences in radioligand purity or membrane preparation methods .
Q. How do bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromo groups activate the naphthyl ring for Suzuki-Miyaura coupling. For example:
- React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce functional groups at the 1,6-positions .
- Steric Hindrance : Bulkier substituents at the 2-position may slow coupling kinetics; optimize ligand choice (e.g., XPhos vs. SPhos) .
- Table : Bromo Substituent Reactivity
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 70–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 60–75 | [Inferred from [8]] |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
